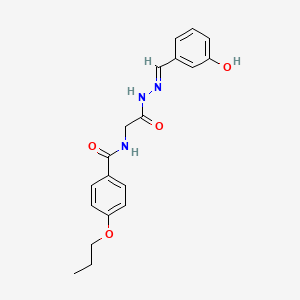

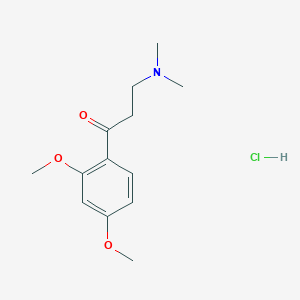

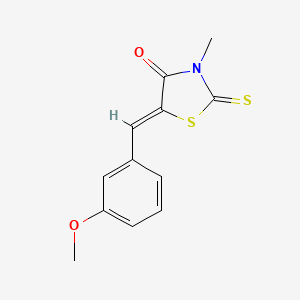

![molecular formula C28H22N4O2S B12006109 N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)

N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Syntheserouten und Reaktionsbedingungen

Die Synthese von N'-[(E)-1-(1-Naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazid umfasst typischerweise die Kondensation von 1-Naphthaldehyd mit 2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazid unter sauren oder basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .

Vorbereitungsmethoden

Obwohl spezifische industrielle Herstellungsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz eine großtechnische Synthese unter Verwendung der gleichen Kondensationsreaktion beinhalten. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen und Reinigungsschritte sorgfältig gesteuert werden, um Konsistenz und Qualität zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

N'-[(E)-1-(1-Naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Quinazolinyl-Einheit in ihre Dihydroform umwandeln.

Substitution: Die Naphthyl- und Quinazolinylgruppen können an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile oder Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Lösungsmittelbedingungen durchgeführt, um die gewünschten Produkte zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Dihydroquinazolinyl-Derivaten führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Naphthyl- oder Quinazolinylringe einführen.

Wissenschaftliche Forschungsanwendungen

N'-[(E)-1-(1-Naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Es kann bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von N'-[(E)-1-(1-Naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege sind noch in der Untersuchung, aber sie können die Hemmung von Schlüsselenzymen oder die Störung zellulärer Prozesse umfassen.

Wirkmechanismus

The mechanism of action of N’-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include inhibition of key enzymes or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(1-Naphthyl)ethylendiamin: Diese Verbindung teilt die Naphthylgruppe und wird in ähnlichen chemischen Reaktionen eingesetzt.

Quinazolinyl-Derivate: Verbindungen mit der Quinazolinyl-Einheit werden ebenfalls auf ihre biologischen Aktivitäten und chemischen Eigenschaften untersucht.

Einzigartigkeit

N'-[(E)-1-(1-Naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazid ist einzigartig aufgrund seiner Kombination von strukturellen Merkmalen, die spezifische chemische Reaktivität und potenzielle biologische Aktivitäten verleihen.

Eigenschaften

Molekularformel |

C28H22N4O2S |

|---|---|

Molekulargewicht |

478.6 g/mol |

IUPAC-Name |

N-[(E)-1-naphthalen-1-ylethylideneamino]-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |

InChI |

InChI=1S/C28H22N4O2S/c1-19(22-16-9-11-20-10-5-6-14-23(20)22)30-31-26(33)18-35-28-29-25-17-8-7-15-24(25)27(34)32(28)21-12-3-2-4-13-21/h2-17H,18H2,1H3,(H,31,33)/b30-19+ |

InChI-Schlüssel |

YNEXHMQOECYPCD-NDZAJKAJSA-N |

Isomerische SMILES |

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)/C4=CC=CC5=CC=CC=C54 |

Kanonische SMILES |

CC(=NNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

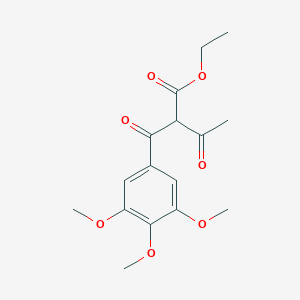

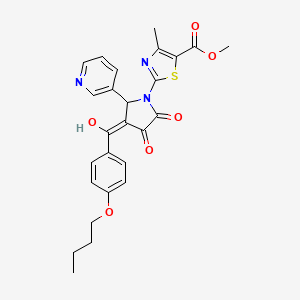

![(3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B12006030.png)

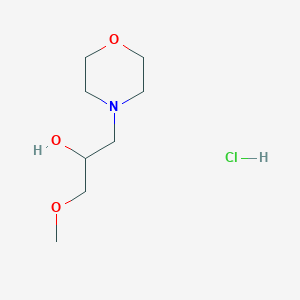

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12006038.png)

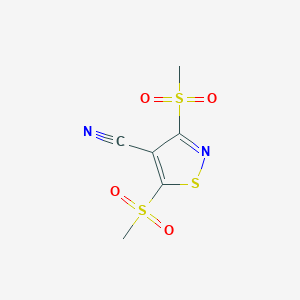

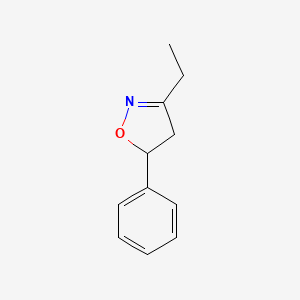

![N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12006081.png)

![(2-{(E)-[2-({[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B12006089.png)